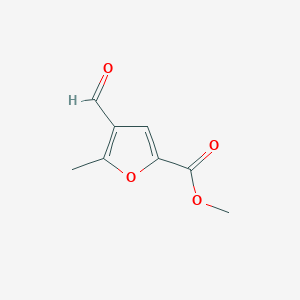

methyl 4-formyl-5-methylfuran-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-formyl-5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIHJAZSANRVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-formyl-5-methylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the copper-catalyzed reaction of furan derivatives with carbon tetrachloride (CCl4) and methanol (MeOH) . Another method includes the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and other reducing agents.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and other electrophiles.

Major Products Formed:

Oxidation: 4-carboxy-5-methylfuran-2-carboxylate.

Reduction: 4-hydroxymethyl-5-methylfuran-2-carboxylate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-formyl-5-methylfuran-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formyl-5-methylfuran-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The formyl and carboxylate groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and stability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs from the evidence include:

Key Observations :

- Electrophilic Reactivity : The formyl group in 4-formylfuran-2-carboxylic acid () enhances reactivity in nucleophilic additions, similar to the target compound. However, esterification (as in the target) may reduce acidity compared to the free carboxylic acid .

- Synthetic Complexity : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () was synthesized via diazotization and coupling (14% yield), suggesting that introducing bulky substituents at position 5 may lower yields due to steric hindrance .

- Toxicity and Safety : 4-Formylfuran-2-carboxylic acid is classified under acute toxicity categories (oral, dermal, inhalation; Category 4), warranting cautious handling for its ester derivatives .

Physicochemical Properties

Functional Comparisons

- Antioxidant Activity : While the target compound lacks direct data, Biginelli-type pyrimidines with furan substituents () demonstrated free radical scavenging, suggesting that furan rings with electron-withdrawing groups (e.g., formyl) could modulate antioxidant properties .

- Crystallography: Analogs like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate were analyzed via XRD (Enraf-Nonius CAD4 diffractometer), highlighting methodologies applicable to the target compound’s structural elucidation .

Biological Activity

Methyl 4-formyl-5-methylfuran-2-carboxylate is an organic compound belonging to the furan family, characterized by a furan ring substituted with a formyl group and a carboxylate ester. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

| Feature | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring |

| Formyl Group | -CHO functional group |

| Carboxylate Ester | -COOCH₃ functional group |

The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. Studies suggest that it may exert its effects through:

- Antioxidant Activity : Scavenging free radicals and inhibiting oxidative stress pathways.

- Antimicrobial Properties : Disrupting microbial cell membranes or interfering with metabolic processes.

- Anticancer Effects : Inducing apoptosis in cancer cells by modulating signaling pathways.

Case Studies

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 50 µg/mL and 30 µg/mL, respectively.

- Anticancer Potential : In vitro studies on human cancer cell lines (e.g., HeLa and MCF7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF7 cells, indicating promising anticancer properties.

- Antioxidant Activity : The compound's antioxidant capacity was assessed using DPPH and ABTS assays, yielding IC50 values of 15 µg/mL and 20 µg/mL, respectively. These results suggest that this compound is a potent antioxidant.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| Methyl 5-Methylfuran-2-Carboxylate | 70 µg/mL | 45 µM |

| Methyl 4-Hydroxymethyl-5-Methylfuran-2-Carboxylate | 80 µg/mL | >50 µM |

| Methyl Furfural | 90 µg/mL | >100 µM |

Observations

This compound exhibits superior antimicrobial and anticancer activities compared to its analogs, highlighting its potential as a lead compound for drug development.

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Vilsmeier-Haack (DMF/POCl₃) | 78 | 95 | |

| MnO₂ Oxidation | 65 | 88 | |

| Pd/C Catalyzed CO Insertion | 82 | 92 |

Advanced: How can computational methods like DFT resolve structural ambiguities in this compound?

Q. Methodology :

Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level.

Compare computed IR vibrational frequencies with experimental FTIR to confirm functional groups.

Validate via single-crystal XRD data (e.g., C–O bond lengths: 1.21–1.23 Å) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- FTIR Spectroscopy : Strong absorption bands at 1720 cm (ester C=O) and 1680 cm (formyl C=O) confirm functional groups .

- Mass Spectrometry (HRMS) : The molecular ion [M+H] at m/z 197.0812 (calculated for CHO) verifies molecular weight .

Advanced: How can researchers resolve contradictions in reaction kinetics and product distribution during synthesis?

Answer:

Contradictions often arise from competing pathways (e.g., over-oxidation vs. selective formylation). Methodological strategies include:

- In situ monitoring : Use ReactIR or HPLC-MS to track intermediate formation and identify side products .

- Kinetic isotope effects (KIE) : Deuterium labeling at the 5-methyl position can clarify rate-determining steps in electrophilic substitution .

- Multivariate optimization : Design of Experiments (DoE) with factors like temperature, solvent ratio, and catalyst loading to map optimal conditions .

Case Study :

A 2021 study resolved discrepancies in formylation efficiency by correlating POCl₃ stoichiometry with byproduct formation (e.g., chlorinated derivatives). Adjusting the DMF:POCl₃ ratio to 2:1 minimized side reactions .

Safety: What protocols are recommended for handling this compound?

Answer:

While toxicity data are limited, precautionary measures are essential:

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to mitigate vapor exposure .

- First-aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .

Note : No occupational exposure limits (OELs) are established. Treat as a potential sensitizer due to structural analogs (e.g., furan derivatives) .

Advanced: What strategies mitigate instability during storage of this compound?

Answer:

The compound is prone to hydrolysis and photodegradation. Stabilization methods include:

- Storage conditions : Argon-purged amber vials at −20°C, with desiccants (e.g., molecular sieves) to prevent moisture ingress .

- Stabilizing additives : Addition of 0.1% BHT (butylated hydroxytoluene) inhibits radical-mediated oxidation .

- Periodic QC checks : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Basic: How is the purity of this compound assessed in research settings?

Answer:

- Chromatography : HPLC with UV detection at 254 nm (C18 column, 70:30 acetonitrile/water) resolves impurities (<0.5% area) .

- Melting point : Sharp melting range (e.g., 98–100°C) indicates high crystallinity and purity .

- Elemental analysis : Carbon/hydrogen content within ±0.3% of theoretical values (C: 54.55%, H: 5.10%) confirms stoichiometric integrity .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer:

The 4-formyl group acts as an electrophilic site, while the ester directs meta-substitution. Key pathways:

- Suzuki-Miyaura coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid addition at the 5-methyl position, with yields >75% under microwave irradiation .

- Reductive amination : NaBH(OAc)₃ selectively reduces the formyl group to an amine, enabling peptide conjugation .

- Photocatalysis : Under blue LED light, the furan ring undergoes [2+2] cycloaddition with alkenes, forming bicyclic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.